molecular formula C23H18O2 B4926974 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde

4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde

Cat. No. B4926974
M. Wt: 326.4 g/mol
InChI Key: KNMQJLCBQVDPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde, also known as MPPC, is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde is not fully understood. However, it has been proposed that 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde exerts its anticancer and anti-inflammatory effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde is its potential as a lead compound for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one of the limitations of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde in various disease models.

Future Directions

There are several future directions for the study of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde. One direction is to further investigate the mechanism of action of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde, particularly its effects on various signaling pathways and enzymes. Another direction is to explore the potential of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde as a drug candidate for the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to optimize the synthesis method of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde and to develop more efficient methods for its purification and characterization.

Synthesis Methods

4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde can be synthesized using various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the condensation of 4-methylbenzaldehyde and benzaldehyde in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, to form 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde. The Knoevenagel reaction involves the reaction between 4-methylbenzaldehyde and malonic acid in the presence of a base catalyst, such as piperidine or pyridine, to form 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde.

Scientific Research Applications

4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, anti-inflammatory, and antioxidant properties. 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.

properties

IUPAC Name

4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O2/c1-16-11-13-17(14-12-16)22-19-9-5-6-10-21(19)25-23(20(22)15-24)18-7-3-2-4-8-18/h2-15,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMQJLCBQVDPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde

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